molecular formula C22H24N4O5S B11393276 2-Methylpropyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11393276
M. Wt: 456.5 g/mol
InChI Key: GMJDUZPXYZUXID-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of pyridazine, thiazole, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the acylation of phenol to produce phenyl isobutyrate. This intermediate undergoes a Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone, which is then ethylated to form 4-ethoxyphenyl-α-methylethyl

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the ethoxyphenyl and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-METHYLPROPYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of effects, from inhibiting enzyme activity to altering cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHYLPROPYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its combination of pyridazine, thiazole, and carboxylate groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

2-methylpropyl 2-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H24N4O5S/c1-5-30-16-8-6-15(7-9-16)26-11-10-17(27)18(25-26)20(28)24-22-23-14(4)19(32-22)21(29)31-12-13(2)3/h6-11,13H,5,12H2,1-4H3,(H,23,24,28)

InChI Key

GMJDUZPXYZUXID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C

Origin of Product

United States

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